molecular formula C17H16N4O B2651240 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034505-20-7

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2651240
CAS No.: 2034505-20-7
M. Wt: 292.342
InChI Key: VYVQPXVDPAZGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a heterocyclic compound that features a pyridine ring, an imidazole ring, and a benzamide group

Scientific Research Applications

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the electro-oxidative ring opening of imidazopyridine derivatives, providing a sustainable alternative to harsher reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP and iodine (I2) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby exerting anti-fibrotic effects . The compound’s imidazole and pyridine rings allow it to bind to various biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)20-11-13-21-12-10-19-16(21)15-8-4-5-9-18-15/h1-10,12H,11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVQPXVDPAZGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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